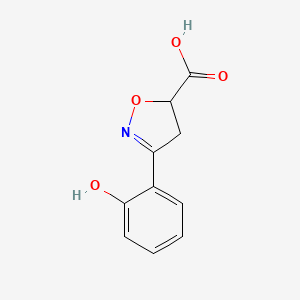

3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

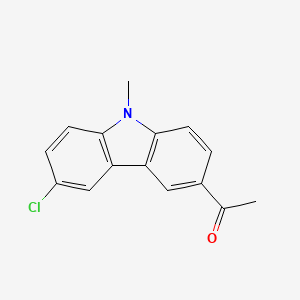

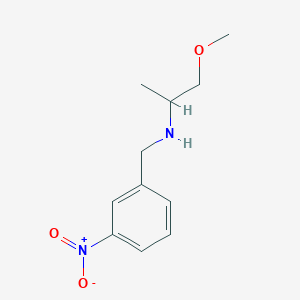

The compound “3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with a 2-hydroxyphenyl group (a phenol) at the 3-position and a carboxylic acid group at the 5-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, along with the phenol and carboxylic acid substituents. The phenol group would likely contribute to the compound’s ability to form hydrogen bonds, while the carboxylic acid could ionize to form a carboxylate anion .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The phenol group could undergo reactions typical of alcohols, such as esterification, while the carboxylic acid could participate in reactions such as amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenol and carboxylic acid groups could enhance the compound’s water solubility .科学的研究の応用

Synthesis and Reactivity

Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring 5-Phenyl(p-tolyl)isoxazole-3-carboxylic acids were synthesized from 3-hydroxyiminomethyl-5-phenyl(p-tolyl)isoxazoles. The resulting esters, formed through reactions with various hydroxybenzaldehydes, were then transformed into Schiff bases and subsequently reduced to amines, suggesting potential for varied synthetic applications (Potkin et al., 2012).

Functional Isoxazoles and Isoxazolines Synthesis Isoxazoles and isoxazolines are highlighted as crucial in the synthesis of natural products, drugs, herbicides, and agrochemicals. They are typically formed through a 'one-pot' procedure or a two-step reaction involving aryl nitrile oxides and various enolates, followed by aromatization. This methodology is noted for its selectivity and versatility, enabling the preparation of pharmacologically active isoxazoles in high yields (Vitale & Scilimati, 2013).

Synthesis of Novel Comenic Acid Derivatives Novel derivatives of comenic acid containing isoxazole and isothiazole moieties were synthesized. During bioassays, these derivatives, when used in combination with the antitumor drug Temobel (Temozolomid), exhibited a synergistic effect, indicating potential biomedical applications (Kletskov et al., 2018).

Biological and Pharmacological Activities

Biological Activity of Phenyl Ether Derivatives Phenyl ether derivatives isolated from the marine-derived fungus Aspergillus carneus showed strong antioxidant activity. One compound, in particular, demonstrated antioxidant activity close to that of ascorbic acid, indicating potential therapeutic applications (Xu et al., 2017).

Synthesis and Biological Activity of Isoxazolyl- and Isothiazolylcarbamides A series of transformations of isoxazolyl- and isothiazolylcarbamides led to compounds exhibiting high antitumor activity. These compounds were also capable of enhancing the effect of cytostatic drugs, suggesting their potential use in medicinal chemistry (Potkin et al., 2014).

Chemical Reactivity and Applications

Efficient Synthesis of Heteroaromatic Carboxylic Acids Heteroaromatic carboxylic acids were synthesized to improve the physicochemical properties of aryl diketo acid-based HIV-1 integrase inhibitors. These compounds showed promising in vitro and in vivo potency, illustrating the potential of such heteroaromatic motifs in drug design (Zeng et al., 2008).

特性

IUPAC Name |

3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-8-4-2-1-3-6(8)7-5-9(10(13)14)15-11-7/h1-4,9,12H,5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDPLMQZUFGNIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=CC=C2O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425471 |

Source

|

| Record name | 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |

CAS RN |

712347-85-8 |

Source

|

| Record name | 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Fluorophenyl)-[4-(2-methylpropoxy)phenyl]methanone](/img/structure/B1364013.png)

![2-[[(3-bromobenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1364022.png)

![{1-[(4-Ethylphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1364032.png)

![3-(2,2-dimethylpropanoylamino)-N-[4-[[4-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide](/img/structure/B1364048.png)

![2-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364059.png)

![3-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364060.png)